![molecular formula C15H17N3OS B1275672 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 34959-32-5](/img/structure/B1275672.png)

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

説明

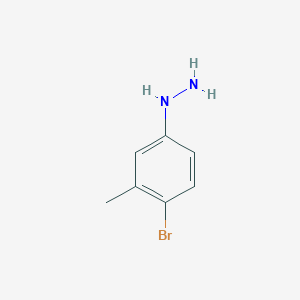

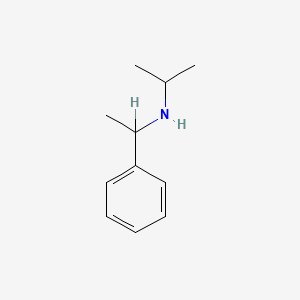

The compound "2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" is a heterocyclic compound that is part of a class of biologically active molecules. These molecules are of interest due to their potential pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities . The compound features a thienopyridine core, which is a common structural motif in medicinal chemistry due to its relevance in drug design and synthesis.

Synthesis Analysis

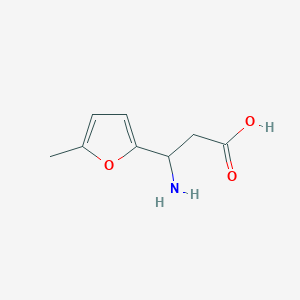

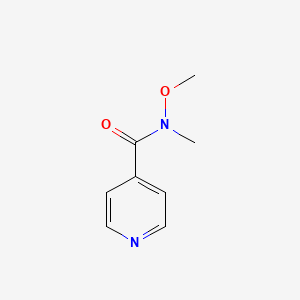

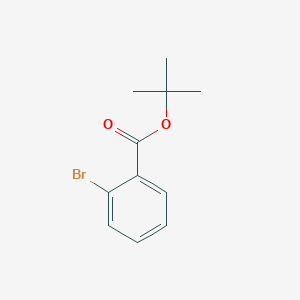

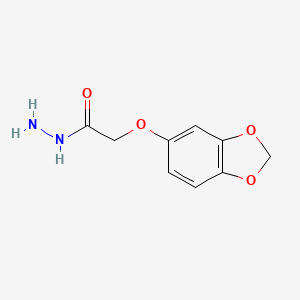

The synthesis of related thienopyridine derivatives often involves multi-step reactions with various reagents and conditions. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates . Similarly, azomethine derivatives of 2-amino-tetrahydrothieno carboxamide can be synthesized by reacting aromatic aldehydes with the parent amine in ethanol, monitored by thin-layer chromatography (TLC), and analyzed by high-performance liquid chromatography (HPLC) . These methods demonstrate the versatility and adaptability of synthetic routes to obtain various thienopyridine derivatives.

Molecular Structure Analysis

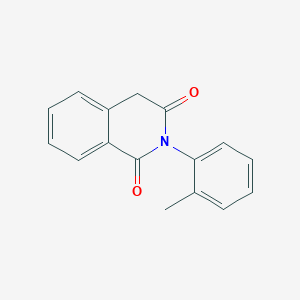

The molecular structure of thienopyridine derivatives is characterized by the presence of a fused ring system that includes a thiophene and a pyridine ring. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and sometimes complemented by X-ray crystallography . For example, the X-ray structural analysis of one of the angular isoindole-6,12-dione derivatives provided insights into the molecular conformation and the intramolecular interactions .

Chemical Reactions Analysis

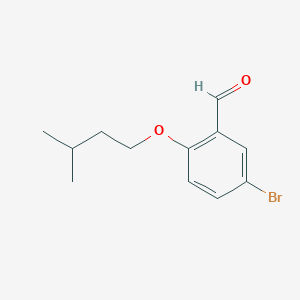

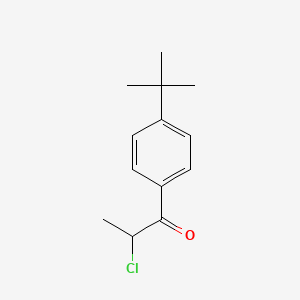

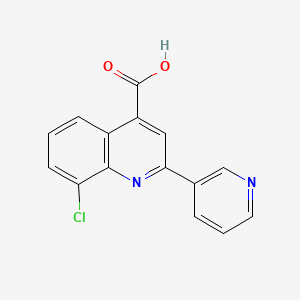

Thienopyridine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular isoindole diones . Additionally, reactions with chloroacetonitrile or chloroacetamide can produce 3-amino-thieno[2,3-b]pyridine-2-carbonitriles and carboxamide analogs, respectively, which can be further reacted with a variety of reagents to synthesize new pyridothienopyrimidines and related systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The presence of amino groups, carboxamide functionalities, and the thiophene ring contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds. The antimicrobial activity of some derivatives has been assessed, showing promising results against various strains of bacteria and fungi . Spectroscopic data, such as 1H NMR, provide valuable information about the electronic environment of the protons in the molecule, which is crucial for understanding the compound's behavior in different chemical contexts .

科学的研究の応用

Synthesis of Novel Compounds

- Researchers have focused on synthesizing novel compounds using derivatives of thieno[2,3-b]pyridine. For instance, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, indicating the compound's potential as a precursor for creating complex chemical structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

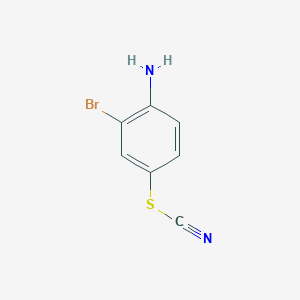

Antimicrobial Activity

- Studies have also examined the antimicrobial activity of related compounds. For example, Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, revealing significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anticholinesterase Properties

- The anticholinesterase properties of N-Benzyltetrahydropyrido-anellated thiophene derivatives, including tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, were investigated by Pietsch et al. (2007). This research contributes to understanding the compound's potential in neurological applications (Pietsch, Nieger, & Gütschow, 2007).

Anticancer Activity

- Rao et al. (2018) conducted a study on the synthesis, characterization, and anticancer activity of 5-Substituted 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives, highlighting the compound's role in cancer research (Rao, Rao, & Prasad, 2018).

Synthesis and Biological Activity Prediction

- The targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were discussed by Chiriapkin et al. (2021), focusing on the prediction of biological activity, optimization of synthesis methods, and HPLC analysis (Chiriapkin, Kodonidi, & Larsky, 2021).

将来の方向性

There is ongoing research into the properties and potential applications of this compound. For instance, the structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines are being explored . Further studies are needed to fully understand its potential uses and benefits.

特性

IUPAC Name |

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c16-14(19)13-11-6-7-18(9-12(11)20-15(13)17)8-10-4-2-1-3-5-10/h1-5H,6-9,17H2,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGWACZZAOTYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)N)C(=O)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403330 | |

| Record name | 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |

CAS RN |

34959-32-5 | |

| Record name | 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)